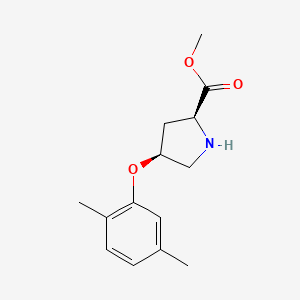

Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate

CAS No.: 1217840-17-9

Cat. No.: VC2618026

Molecular Formula: C14H19NO3

Molecular Weight: 249.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217840-17-9 |

|---|---|

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.3 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(2,5-dimethylphenoxy)pyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C14H19NO3/c1-9-4-5-10(2)13(6-9)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3/t11-,12-/m0/s1 |

| Standard InChI Key | QELDRLMHNMFAPW-RYUDHWBXSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C)O[C@H]2C[C@H](NC2)C(=O)OC |

| SMILES | CC1=CC(=C(C=C1)C)OC2CC(NC2)C(=O)OC |

| Canonical SMILES | CC1=CC(=C(C=C1)C)OC2CC(NC2)C(=O)OC |

Introduction

Structural Characteristics and Basic Properties

Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate is a pyrrolidine derivative with specific stereochemistry at positions 2 and 4, indicated by the (2S,4S) notation. The compound features a pyrrolidine ring as its core structure, with a methyl ester group attached to the carboxyl position and a 2,5-dimethylphenoxy group attached to the fourth carbon of the pyrrolidine ring. This specific three-dimensional arrangement of atoms contributes to the compound's unique chemical behavior and potential applications.

Basic Identification and Properties

The compound is identified by several key parameters that facilitate its recognition in scientific literature and databases:

| Property | Value |

|---|---|

| CAS Number | 1217840-17-9 |

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.3 g/mol |

| VCID | VC2618026 |

| Stereochemistry | (2S,4S) |

The molecular structure consists of a five-membered pyrrolidine ring with a methyl ester group (COOMe) at position 2 and a 2,5-dimethylphenoxy substituent at position 4. The stereochemistry at these positions is critical for the compound's biological activity and chemical reactivity, as different stereoisomers may exhibit substantially different properties.

Structural Elements and Functional Groups

The compound contains several functional groups that define its chemical behavior:

-

Pyrrolidine ring: A five-membered nitrogen-containing heterocycle

-

Carboxylate ester: Methyl ester group at position 2

-

Phenoxy linkage: Oxygen bond connecting the pyrrolidine to the aromatic ring

-

Dimethylphenyl group: Aromatic ring with methyl substituents at positions 2 and 5

These structural elements contribute to the compound's reactivity patterns, solubility characteristics, and potential for further chemical modifications. The presence of the basic nitrogen in the pyrrolidine ring, for instance, provides a site for potential hydrogen bonding and acid-base interactions.

Comparative Analysis with Related Compounds

Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate belongs to a broader family of substituted pyrrolidine derivatives. Comparing this compound with structurally similar molecules provides valuable insights into structure-activity relationships and potential applications.

Structural Comparison with Related Derivatives

The table below compares the target compound with two structurally related pyrrolidine derivatives:

| Property | Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate | Methyl (2S,4S)-4-(2,4-dichloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate | Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate |

|---|---|---|---|

| Molecular Formula | C14H19NO3 | C14H17Cl2NO3 | C11H12INO3 |

| Molecular Weight | 249.3 g/mol | 318.2 g/mol | 347.15 g/mol |

| Phenoxy Substituent | 2,5-dimethylphenoxy | 2,4-dichloro-3,5-dimethylphenoxy | 4-iodophenoxy |

| CAS Number | 1217840-17-9 | 1217662-99-1 | 1217839-46-7 |

These compounds share the same pyrrolidine-carboxylate core structure but differ in their phenoxy substituents . The differences in these substituents likely affect the compounds' lipophilicity, electronic properties, and potential biological activities. For instance, the addition of halogen atoms (chlorine in the dichloro derivative or iodine in the iodophenoxy derivative) typically increases lipophilicity and may enhance binding to certain biological targets.

Physicochemical Property Variations

The substitution pattern on the phenoxy group significantly influences the physicochemical properties of these compounds. While the 2,5-dimethylphenoxy derivative possesses two methyl groups that contribute electron density to the aromatic ring through inductive effects, the halogenated derivatives exhibit different electronic characteristics due to the electron-withdrawing nature of chlorine and iodine atoms .

These electronic differences affect properties such as:

-

Lipophilicity (log P values)

-

Hydrogen bonding capacity

-

Dipole moment

-

Molecular volume and surface area

Research Applications

Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate has several important applications in chemical and pharmaceutical research.

Role in Organic Synthesis

As a functionalized pyrrolidine derivative, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals, making derivatives like this important building blocks in medicinal chemistry. The specific stereochemistry at positions 2 and 4 provides defined spatial orientation for further synthetic elaboration.

Applications in Proteomics Research

The compound has applications in proteomics research, where functionalized amino acid derivatives and peptidomimetics play important roles in understanding protein-protein interactions and developing tools for protein analysis. The pyrrolidine ring can serve as a conformationally restricted proline analog, potentially useful in the design of peptide-based research tools.

Structure-Activity Relationships

The specific structural features of Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate contribute to its chemical behavior and potential biological activities. Understanding these structure-activity relationships provides insights into how the compound might be modified to enhance certain properties.

Key Structural Features Affecting Activity

Several structural elements particularly influence the compound's behavior:

-

Pyrrolidine ring conformation: The five-membered ring provides rigidity and defined spatial arrangement

-

Stereochemistry at C-2 and C-4: Critical for receptor binding and molecular recognition

-

Methyl ester group: Provides a site for hydrolysis or further derivatization

-

Phenoxy linkage: Creates a specific angle and distance between the pyrrolidine and aromatic portions

-

Methyl substituents on the phenyl ring: Affect electronic distribution and lipophilicity

These features can be systematically modified to create a library of related compounds with potentially different activities and properties. For example, changing the position of the methyl groups on the phenyl ring (as seen in comparing with related compounds) can alter the electronic distribution and steric environment around the aromatic portion.

Physicochemical Properties

The physicochemical properties of Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate determine its behavior in various chemical and biological systems.

Solubility Characteristics

While specific solubility data for this compound isn't provided in the search results, compounds with similar structures typically show:

-

Moderate solubility in organic solvents like dichloromethane, chloroform, and methanol

-

Limited water solubility due to the hydrophobic phenyl ring and methyl groups

-

Improved water solubility under acidic conditions due to protonation of the pyrrolidine nitrogen

These solubility characteristics influence the compound's handling in laboratory settings and its potential bioavailability in biological systems.

Stability Considerations

The compound contains several functional groups that influence its stability:

-

The ester group is susceptible to hydrolysis under acidic or basic conditions

-

The pyrrolidine nitrogen may be prone to oxidation

-

The ether linkage between the pyrrolidine and phenyl groups is generally stable

Understanding these stability factors is important for proper storage, handling, and application of the compound in various research contexts.

Comparative Molecular Properties

By examining related compounds with similar core structures but different substituents, we can infer probable molecular properties for Methyl (2S,4S)-4-(2,5-dimethylphenoxy)-2-pyrrolidinecarboxylate.

Predicted Molecular Properties

Based on related structures and general principles of medicinal chemistry:

| Property | Predicted Value | Significance |

|---|---|---|

| LogP (Lipophilicity) | ~2.5-3.0 | Moderate membrane permeability |

| Hydrogen Bond Donors | 1 (NH) | Limited H-bond donation capacity |

| Hydrogen Bond Acceptors | 4 (N, O=C, O-C, O-Ar) | Moderate H-bond acceptance capacity |

| Rotatable Bonds | 4-5 | Moderate conformational flexibility |

| Topological Polar Surface Area | ~47-50 Ų | Moderate membrane permeability |

These properties place the compound within ranges typically considered favorable for drug-like molecules, potentially explaining its utility in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume